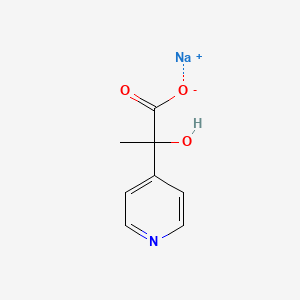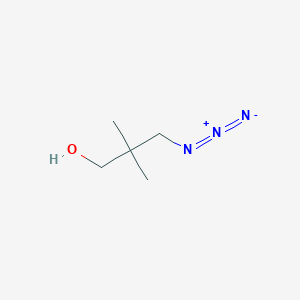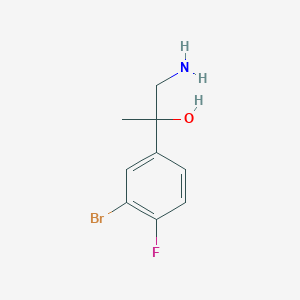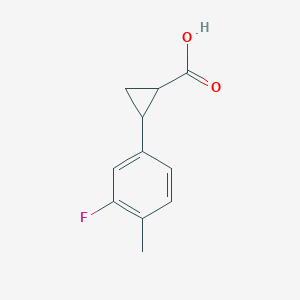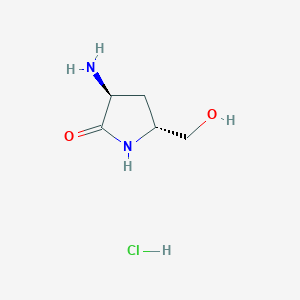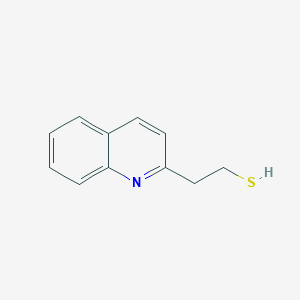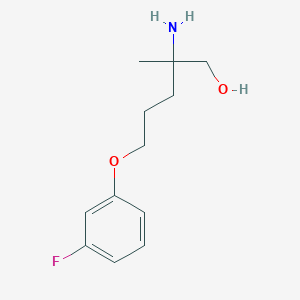
4-(Tetrahydrofuran-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydrofuran-3-yl)butan-2-one is an organic compound with the molecular formula C8H14O2 It is a ketone derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Tetrahydrofuran-3-yl)butan-2-one can be synthesized through a two-step process involving the hydrogenation and deoxygenation of furfuralacetone. The first step involves the hydrogenation of furfuralacetone to form 4-(tetrahydrofuran-2-yl)butan-2-ol. This intermediate is then deoxygenated to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow hydrogenation and deoxygenation processes. These methods utilize commercial catalysts and are optimized for high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydrofuran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Tetrahydrofuran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biofuels and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-2-one: A similar compound with the ketone group at a different position.
4-(Tetrahydrofuran-2-yl)butan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
2-Methyl-1,6-dioxaspiro[4.4]nonane: Another related compound with a different ring structure.
Uniqueness
4-(Tetrahydrofuran-3-yl)butan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4-(oxolan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)2-3-8-4-5-10-6-8/h8H,2-6H2,1H3 |
Clave InChI |
YBFSZRYVLQBMAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


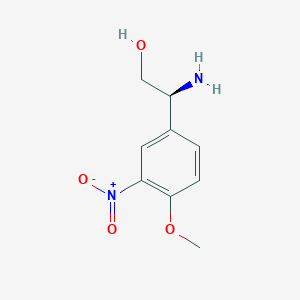
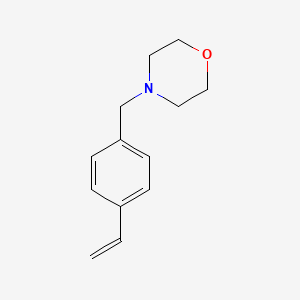
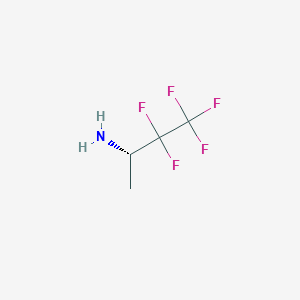
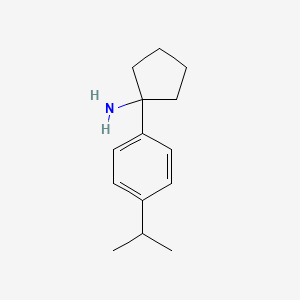
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
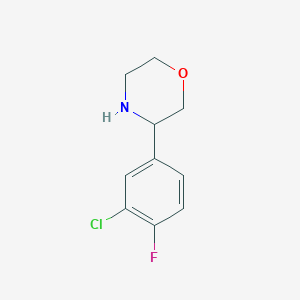
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
